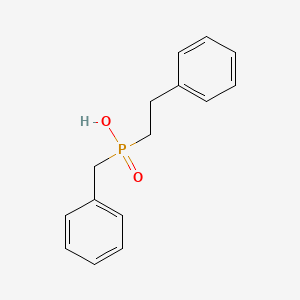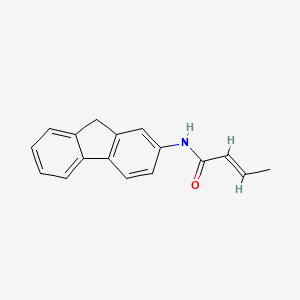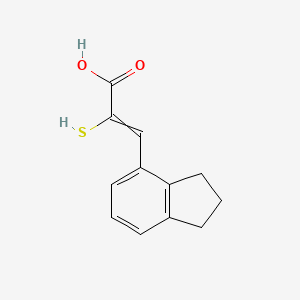
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of an indene ring system fused with a prop-2-enoic acid moiety and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the sulfanyl and prop-2-enoic acid functionalities. One common method involves the use of thiol reagents under controlled conditions to achieve the desired sulfanyl substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are often employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the double bond in the prop-2-enoic acid moiety.
Substitution: The indene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted indene derivatives.
Applications De Recherche Scientifique
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The indene ring system may interact with hydrophobic pockets in target proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dihydro-1H-inden-4-yl)propanoic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of the prop-2-enoic acid, leading to distinct properties.
Uniqueness
3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid is unique due to the presence of both the sulfanyl and prop-2-enoic acid functionalities, which confer specific chemical reactivity and potential biological activities not observed in similar compounds .
Propriétés
Numéro CAS |
59856-03-0 |
|---|---|
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C12H12O2S/c13-12(14)11(15)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7,15H,2,4,6H2,(H,13,14) |
Clé InChI |
RGHUOPWNNTYQDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC=C2)C=C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


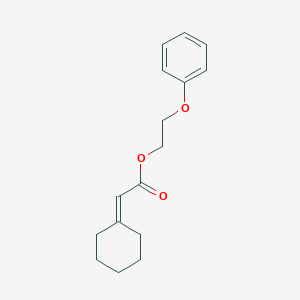
![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)
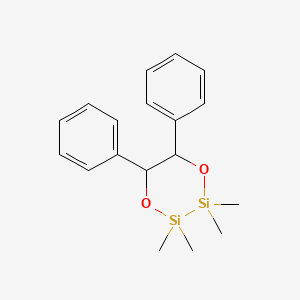
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)
![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)
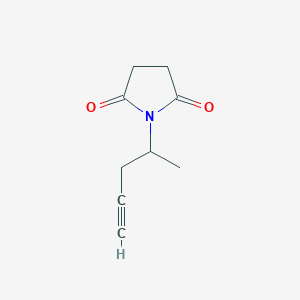
![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

